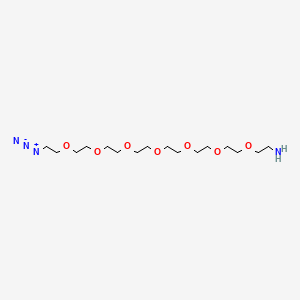

Azido-PEG7-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azido-PEG7-amine is a compound that consists of an amino group (NH2) and an azide group (N3) connected by a seven-unit polyethylene glycol (PEG) chain. This compound is widely used in the field of click chemistry, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The azide group enables the compound to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

准备方法

Azido-PEG7-amine can be synthesized through various synthetic routes. One common method involves the reaction of a PEG chain with an azide-containing reagent. The reaction conditions typically include the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction. The resulting product is then purified through techniques such as column chromatography to obtain the desired compound with high purity .

In industrial production, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process .

化学反应分析

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azido-PEG7-amine participates in CuAAC reactions, forming stable triazole linkages with terminal or internal alkynes. This reaction is widely used in bioconjugation due to its high selectivity and efficiency.

Key Features:

- Catalyst : Requires Cu(I), typically generated in situ from CuSO₄ and sodium ascorbate .

- Reaction Conditions : Performed at room temperature or mild heating (25–50°C) in aqueous or organic solvents (e.g., DMSO, THF) .

- Applications :

Example Reaction:

Azido PEG7 amine+AlkyneCu I Triazole PEG7 amine

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC eliminates the need for cytotoxic copper catalysts, making it suitable for sensitive biological systems.

Key Features:

- Reactants : Strained cyclooctynes (e.g., DBCO, BCN) .

- Reaction Rate : Faster than CuAAC (typical completion within hours at 25°C) .

- Applications :

Example Reaction:

Azido PEG7 amine+DBCO→Triazole PEG7 DBCO

Amine-Mediated Conjugation Reactions

The terminal amine group enables covalent conjugation with electrophilic groups:

Comparative Analysis of Azide Reactions

| Parameter | CuAAC | SPAAC |

|---|---|---|

| Catalyst Required | Cu(I) | None |

| Reaction Time | 2–24 hours | 1–4 hours |

| Biocompatibility | Limited (copper toxicity) | High |

| Typical Yield | 85–95% | 75–90% |

Solubility and Reaction Optimization

- Solubility : Soluble in DMSO, DMF, and water (up to 120 mg/mL) .

- Stability : Degrades under prolonged exposure to light or acidic conditions (pH < 5) .

Case Study:

A 2022 study demonstrated this compound’s utility in oligonucleotide modification via CuAAC, achieving 55–61% yield with minimal impact on DNA duplex stability (ΔTₘ ≤ ±1°C) .

科学研究应用

Scientific Research Applications

Azido-PEG7-amine has a wide range of applications across different fields:

-

Chemistry :

- Acts as a reagent in click chemistry for synthesizing complex molecules and bioconjugates.

- Facilitates the formation of stable triazole linkages essential for various biochemical applications.

-

Biology :

- Employed in labeling and tracking biomolecules through bioorthogonal reactions.

- Enhances the stability and solubility of conjugated biomolecules.

-

Medicine :

- Utilized in developing ADCs for targeted cancer therapy, improving therapeutic efficacy by enabling selective delivery of cytotoxic agents.

- Plays a significant role in synthesizing PROTACs for targeted protein degradation.

- Industry :

Development of Antibody-Drug Conjugates

A notable study demonstrated the effectiveness of this compound as a linker in ADCs. Researchers found that ADCs constructed using this compound exhibited enhanced targeting capabilities and reduced off-target effects when combined with cytotoxic agents. This improvement was attributed to the stable triazole linkages formed during the conjugation process, which facilitated precise delivery to cancer cells .

Synthesis of Proteolysis Targeting Chimeras

In another study focusing on PROTACs, this compound was employed to create linkers that enabled selective degradation of target proteins. The incorporation of this compound into PROTAC designs significantly improved their efficacy by ensuring proper orientation and stability during cellular interactions .

作用机制

The mechanism of action of Azido-PEG7-amine primarily involves its participation in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages, which can be used to connect various molecules. This enables the compound to serve as a linker in the synthesis of complex molecules, such as ADCs and PROTACs .

In the case of ADCs, this compound acts as a non-cleavable linker that connects the antibody to the cytotoxic drug, allowing for targeted delivery of the drug to cancer cells . In PROTACs, it serves as a linker that connects the ligand for the target protein to the ligand for the E3 ubiquitin ligase, facilitating the degradation of the target protein .

相似化合物的比较

Azido-PEG7-amine can be compared with other similar compounds, such as:

Azido-PEG4-amine: This compound has a shorter PEG chain with four units, which may affect its solubility and reactivity in certain applications

Azido-PEG8-amine: This compound has a slightly longer PEG chain with eight units, which may provide different properties in terms of flexibility and spacing between functional groups

Azido-PEG12-amine: This compound has an even longer PEG chain with twelve units, which may be useful in applications requiring greater distance between functional groups

This compound is unique in its balance of chain length and reactivity, making it a versatile and widely used compound in various fields .

生物活性

Azido-PEG7-amine is a significant compound in the field of bioconjugation, particularly known for its role as a linker in the synthesis of antibody-drug conjugates (ADCs). This article explores its biological activity, including its mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound is characterized by:

- Chemical Formula : C16H34N4O7

- Molecular Weight : 394.464 g/mol

- Functional Groups : Azide (-N₃) and Amine (-NH2) linked by a seven-unit polyethylene glycol (PEG) chain.

The presence of the azide group allows for participation in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), facilitating stable triazole linkages essential for various biochemical applications .

Mechanisms of Biological Activity

This compound exhibits significant biological activity through several mechanisms:

- Linker in Antibody-Drug Conjugates (ADCs) :

- Bioconjugation Applications :

-

Cellular Interactions :

- Although specific cellular effects are not extensively documented, this compound's incorporation into larger constructs can influence signaling pathways and gene expression by enabling selective targeting of specific cells.

Research Findings and Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

Table 1: Comparison of Similar Compounds

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Azido-PEG8-acid | Azide, Carboxylic Acid | Contains a carboxylic acid for amide bond formation |

| Azido-dPEG4-amino | Azide, Amine | Shorter PEG chain (four units), used in similar applications |

| Azido-Biotin | Azide, Biotin | Biotin functionality allows for strong binding to streptavidin |

| This compound | Azide, Amine | Balanced PEG chain length enhances bioconjugation efficacy |

Case Study: Development of ADCs

In a study focusing on ADCs using this compound as a linker, researchers demonstrated enhanced therapeutic efficacy when combining this linker with cytotoxic agents. The study showed that ADCs constructed with this compound exhibited improved targeting capabilities and reduced off-target effects compared to traditional methods .

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34N4O7/c17-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-19-20-18/h1-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKXLNRXAFTBOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333154-77-0 |

Source

|

| Record name | alpha-Amino-omega-azido octa(ethylene glycol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。